Benzyl (1-phenylcyclobutyl)carbamate
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Overview
Description
Benzyl (1-phenylcyclobutyl)carbamate is an organic compound with the molecular formula C18H19NO2 It is a derivative of carbamic acid and benzyl alcohol, featuring a cyclobutyl ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (1-phenylcyclobutyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 1-phenylcyclobutylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-phenylcyclobutylamine in an organic solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-phenylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound derivatives with oxidized functional groups.
Reduction: Formation of benzyl (1-phenylcyclobutyl)methanol.
Substitution: Formation of substituted carbamates with various nucleophiles.
Scientific Research Applications
Benzyl (1-phenylcyclobutyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl (1-phenylcyclobutyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit its activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar protecting group properties.
Phenyl carbamate: Another carbamate derivative used in organic synthesis.
Cyclobutyl carbamate: A compound with a similar cyclobutyl ring structure but lacking the phenyl group.
Uniqueness
Benzyl (1-phenylcyclobutyl)carbamate is unique due to its combination of a cyclobutyl ring and a phenyl group, which imparts specific steric and electronic properties. These features contribute to its stability and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
benzyl N-(1-phenylcyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17(21-14-15-8-3-1-4-9-15)19-18(12-7-13-18)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAGMRVASLPPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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